molecular formula C18H27N3O2 B5460669 N-(4-ISOPROPYLPHENYL)-N,N-DIMETHYLTETRAHYDRO-1,3(2H)-PYRIDINEDICARBOXAMIDE

N-(4-ISOPROPYLPHENYL)-N,N-DIMETHYLTETRAHYDRO-1,3(2H)-PYRIDINEDICARBOXAMIDE

Cat. No.: B5460669
M. Wt: 317.4 g/mol
InChI Key: XLOFQMMODROCFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ISOPROPYLPHENYL)-N,N-DIMETHYLTETRAHYDRO-1,3(2H)-PYRIDINEDICARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an isopropylphenyl group and a tetrahydropyridine ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ISOPROPYLPHENYL)-N,N-DIMETHYLTETRAHYDRO-1,3(2H)-PYRIDINEDICARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-isopropylphenylamine with dimethyl tetrahydropyridine dicarboxylate under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-ISOPROPYLPHENYL)-N,N-DIMETHYLTETRAHYDRO-1,3(2H)-PYRIDINEDICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups within the molecule under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like H2 with Pd/C, and nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu). The reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-ISOPROPYLPHENYL)-N,N-DIMETHYLTETRAHYDRO-1,3(2H)-PYRIDINEDICARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ISOPROPYLPHENYL)-N,N-DIMETHYLTETRAHYDRO-1,3(2H)-PYRIDINEDICARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. Molecular docking studies have shown that the compound can bind to active sites of target proteins through hydrogen bonding, π-π stacking, and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluorophenyl)-N,N-Dimethyltetrahydro-1,3(2H)-Pyridinedicarboxamide
  • N-(4-Methylphenyl)-N,N-Dimethyltetrahydro-1,3(2H)-Pyridinedicarboxamide

Uniqueness

N-(4-ISOPROPYLPHENYL)-N,N-DIMETHYLTETRAHYDRO-1,3(2H)-PYRIDINEDICARBOXAMIDE is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-N,1-N-dimethyl-3-N-(4-propan-2-ylphenyl)piperidine-1,3-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-13(2)14-7-9-16(10-8-14)19-17(22)15-6-5-11-21(12-15)18(23)20(3)4/h7-10,13,15H,5-6,11-12H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOFQMMODROCFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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